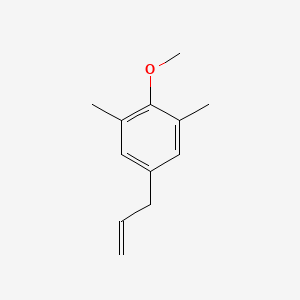

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Descripción general

Descripción

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an organic compound characterized by its aromatic structure with a propene side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene typically involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable propene derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethyl-4-methoxybenzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the propene side chain to a propane group.

Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring can be functionalized with various substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: 3-(3,5-Dimethyl-4-methoxyphenyl)-propane.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene exhibit significant anticancer properties. For instance, chalcone derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of methoxy and dimethyl groups enhances the biological activity of these compounds by improving their interaction with cellular targets .

Antimicrobial Properties

Compounds related to this structure have shown promising antimicrobial effects. Studies have demonstrated that such derivatives can inhibit the growth of various pathogens, including multidrug-resistant bacteria. The mechanisms often involve interference with bacterial enzymes and metabolic pathways .

Materials Science

Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its unsaturated nature. It can undergo polymerization reactions to form new materials with desirable mechanical properties. For example, incorporating such compounds into polymer matrices can enhance thermal stability and chemical resistance.

Organic Synthesis

Synthetic Intermediates

this compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions such as Michael additions and Diels-Alder reactions, making it valuable in creating diverse chemical entities for research and industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of methoxy-substituted chalcones on cancer cells | Demonstrated significant inhibitory effects on cell proliferation in vitro |

| Antimicrobial Screening | Evaluated the antimicrobial potential of related compounds | Showed effectiveness against Gram-positive and Gram-negative bacteria |

| Polymer Synthesis Research | Examined the use of unsaturated compounds in polymerization | Found improved mechanical properties in polymers synthesized from these intermediates |

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions with proteins or nucleic acids, while the propene side chain can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparación Con Compuestos Similares

3,4-Dimethoxyphenethylamine: An analogue with similar aromatic structure but different side chain.

3,5-Dimethylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.

3,4,5-Trimethoxyphenethylamine: Another analogue with additional methoxy groups.

Uniqueness: 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is unique due to its specific substitution pattern on the aromatic ring and the presence of a propene side chain, which imparts distinct chemical and biological properties compared to its analogues.

Actividad Biológica

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its antimicrobial, anti-inflammatory, and potential therapeutic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆O

- Molecular Weight : 176.25 g/mol

- Structural Features : The compound features a propene group attached to a dimethyl-substituted methoxyphenyl moiety, which enhances its reactivity and biological activity compared to similar compounds lacking this feature.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cultured cells. This suggests potential applications in treating inflammatory diseases.

The mechanism of action of this compound involves interactions with various molecular targets:

- Aromatic Ring Interactions : The aromatic ring can engage in π-π interactions with proteins or nucleic acids.

- Metabolic Transformations : The propene side chain may undergo metabolic transformations to yield active metabolites that exert biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Chalcone Derivatives : A study investigated the antiviral and antimicrobial activities of chalcone derivatives, including compounds similar to this compound. Results showed that certain derivatives exhibited binding affinities comparable to established antiviral drugs like remdesivir .

- Antioxidant Activity : Research on related compounds has indicated significant antioxidant properties, suggesting that modifications to the structure of this compound could enhance these effects further .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene | C₁₃H₁₈O | Additional methyl group on the propene |

| 2-Methoxy-1,3-dimethylbenzene | C₁₁H₁₄O | Lacks the propene functionality |

| 5-Allyl-2-methoxybenzaldehyde | C₁₂H₁₄O | Contains an aldehyde group instead of propene |

This table highlights how the presence of the propene moiety distinguishes it from other compounds and potentially enhances its reactivity and biological activity.

Propiedades

IUPAC Name |

2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKAPIQETROJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498162 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-16-2 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.